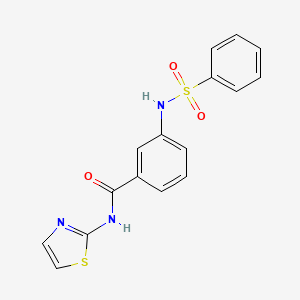
3-(苯磺酰胺)-N-(噻唑-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-benzenesulfonamido-N-(1,3-thiazol-2-yl)benzamide: is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is characterized by the presence of a benzenesulfonamide group and a thiazole ring, which contribute to its distinct chemical properties and biological activities.
科学研究应用
Chemistry: In chemistry, 3-benzenesulfonamido-N-(1,3-thiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound exhibits significant biological activities, including antibacterial and antifungal properties. It is used in the development of new antimicrobial agents .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in the treatment of bacterial infections. Its ability to inhibit bacterial growth makes it a promising candidate for drug development .
Industry: In the industrial sector, 3-benzenesulfonamido-N-(1,3-thiazol-2-yl)benzamide is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of advanced materials.
作用机制
Target of Action
The primary target of the compound 3-(phenylsulfonamido)-N-(thiazol-2-yl)benzamide, also known as 3-benzenesulfonamido-N-(1,3-thiazol-2-yl)benzamide, HMS1657C10, or 3-(benzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide, is the Transmembrane Serine Protease 2 (TMPRSS2) . TMPRSS2 is a protein that plays a crucial role in the entry of certain viruses, including coronaviruses, into host cells .
Mode of Action
The compound acts as an inhibitor of TMPRSS2 . By binding to TMPRSS2, it prevents the protease from cleaving and activating the spike proteins of viruses. This inhibition blocks the entry of the virus into the host cell .
Biochemical Pathways
The inhibition of TMPRSS2 affects the viral entry pathway . By preventing the activation of viral proteins necessary for cell entry, the compound effectively stops the infection process at an early stage .
Pharmacokinetics
This suggests that the compound may have been optimized for favorable pharmacokinetic properties, such as good absorption and bioavailability, efficient distribution throughout the body, metabolism that doesn’t produce harmful byproducts, and effective excretion from the body .
Result of Action
The result of the compound’s action is the prevention of viral infections , such as those caused by coronaviruses . By inhibiting TMPRSS2, the compound prevents the virus from entering host cells, thereby stopping the infection before it can establish itself .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzenesulfonamido-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of benzenesulfonyl chloride with 2-aminothiazole in the presence of a base, followed by the coupling of the resulting intermediate with benzoyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reactions are carried out at temperatures ranging from room temperature to reflux .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 3-benzenesulfonamido-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
相似化合物的比较
- N-(1,3-thiazol-2-yl)benzamide
- 3-fluoro-N-(1,3-thiazol-2-yl)benzamide
- N-(4-methyl-1,3-thiazol-2-yl)benzamide
Comparison: Compared to these similar compounds, 3-benzenesulfonamido-N-(1,3-thiazol-2-yl)benzamide is unique due to the presence of the benzenesulfonamide group, which enhances its biological activity and chemical reactivity. This structural feature allows for more diverse applications in scientific research and industry .
属性
IUPAC Name |
3-(benzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c20-15(18-16-17-9-10-23-16)12-5-4-6-13(11-12)19-24(21,22)14-7-2-1-3-8-14/h1-11,19H,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNALQPBVZSYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
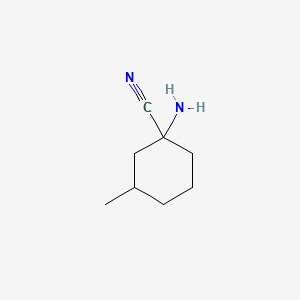
![N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2484056.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2484061.png)
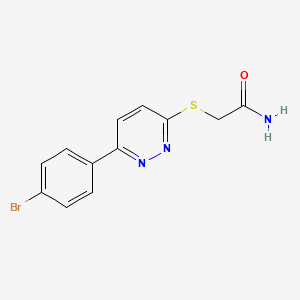
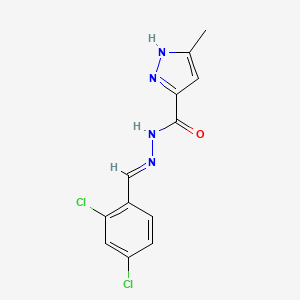
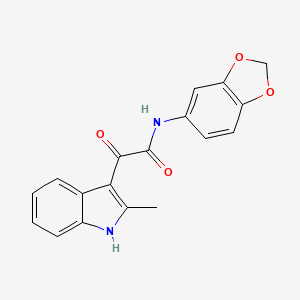
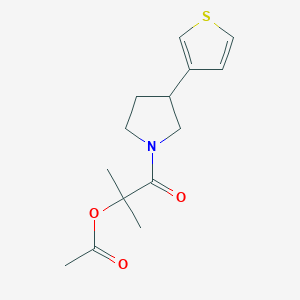
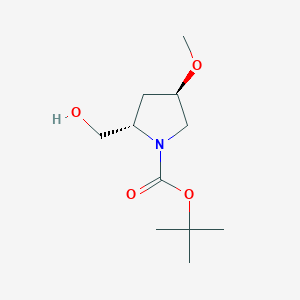
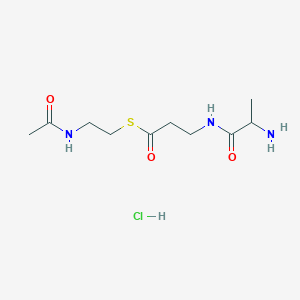
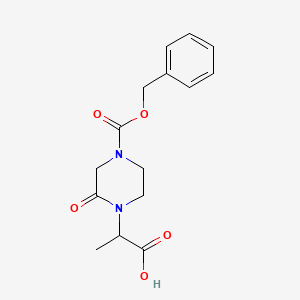
![3-phenyl-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2484072.png)
![2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid](/img/new.no-structure.jpg)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2484076.png)
